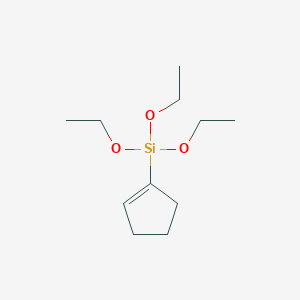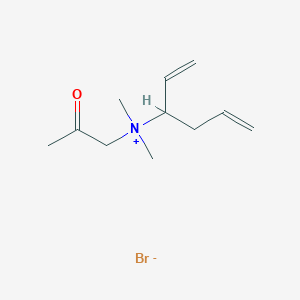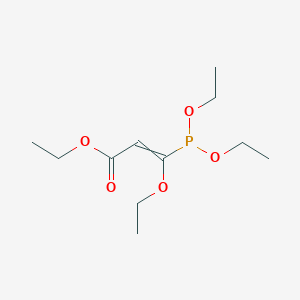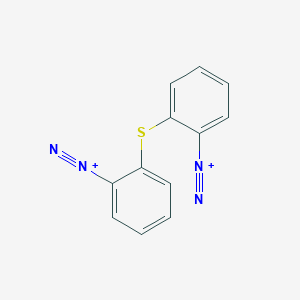![molecular formula C15H15ClOS B14377206 1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-19-3](/img/structure/B14377206.png)
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propoxy group linked to a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-3-bromobenzene with 3-(phenylsulfanyl)propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets. The chlorine atom and phenylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-phenylpropane: Similar structure but lacks the phenylsulfanyl group.
1-Chloro-3-(phenylsulfanyl)-2-propanol: Similar structure but with a hydroxyl group instead of a propoxy group.
Uniqueness
1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene is unique due to the presence of both a chlorine atom and a phenylsulfanyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90184-19-3 |
|---|---|
Formule moléculaire |
C15H15ClOS |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
1-chloro-3-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-13-6-4-7-14(12-13)17-10-5-11-18-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
Clé InChI |
PWDCSBADMZGNEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCOC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)

![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)

![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)




![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)

![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
